molecular formula C7H8BrNO2 B594837 2-Bromo-3,6-dimethoxypyridine CAS No. 1211525-11-9

2-Bromo-3,6-dimethoxypyridine

Cat. No.: B594837
CAS No.: 1211525-11-9
M. Wt: 218.05
InChI Key: XMCFWNOIAZLZSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dimethoxypyridine typically involves the bromination of 3,6-dimethoxypyridine. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 3,6-dimethoxypyridine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dimethoxypyridine depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison: 2-Bromo-3,6-dimethoxypyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Bromo-4,6-dimethoxypyridine, it has different electronic and steric properties, leading to variations in its chemical behavior.

Properties

IUPAC Name

2-bromo-3,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFWNOIAZLZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716542
Record name 2-Bromo-3,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-11-9
Record name 2-Bromo-3,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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